molecular formula C8H7F2NS B13288382 4-(Difluoromethyl)benzene-1-carbothioamide

4-(Difluoromethyl)benzene-1-carbothioamide

Cat. No.: B13288382
M. Wt: 187.21 g/mol
InChI Key: HDZNVRCDNZAHNE-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)benzene-1-carbothioamide is an organic compound with the molecular formula C(_8)H(_7)F(_2)NS It is characterized by the presence of a difluoromethyl group attached to a benzene ring, which is further connected to a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)benzene-1-carbothioamide typically involves the introduction of the difluoromethyl group to a benzene ring followed by the addition of a carbothioamide group. One common method involves the use of difluoromethylation reagents to introduce the CF(_2)H group onto the benzene ring. This can be achieved through metal-based methods that transfer CF(_2)H to C(sp(^2)) sites both in stoichiometric and catalytic modes . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the difluoromethylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve X–H insertion with improved environmental safety .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)benzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzene derivatives. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

4-(Difluoromethyl)benzene-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)benzene-1-carbothioamide involves its interaction with molecular targets through its difluoromethyl and carbothioamide groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)benzene-1-carbothioamide is unique due to its specific combination of a difluoromethyl group and a carbothioamide group attached to a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H7F2NS

Molecular Weight

187.21 g/mol

IUPAC Name

4-(difluoromethyl)benzenecarbothioamide

InChI

InChI=1S/C8H7F2NS/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H2,11,12)

InChI Key

HDZNVRCDNZAHNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)F)C(=S)N

Origin of Product

United States

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